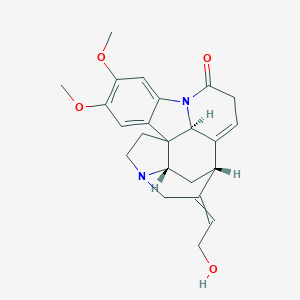![molecular formula C20H15N3OS B236660 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
作用机制
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. Moreover, PARP inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, the effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, the high potency of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide also poses challenges in designing experiments that avoid off-target effects. Moreover, the cost and availability of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide may limit its use in some research settings.
未来方向
The potential clinical applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide are currently being investigated in clinical trials. Future research directions include identifying biomarkers that predict response to PARP inhibitors, investigating the mechanisms of resistance to PARP inhibitors, and exploring novel combination therapies that enhance the efficacy of PARP inhibitors. Moreover, the effects of PARP inhibition on normal cells and tissues need to be further characterized to ensure the safety and efficacy of PARP inhibitors in clinical settings.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a promising PARP inhibitor with potential applications in cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide and to identify optimal therapeutic strategies for its clinical use.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide involves the reaction of 2-methyl-4-nitroaniline with 2-chloronicotinic acid, followed by reduction of the nitro group and cyclization with sulfur and carbon disulfide to form the benzothiazole ring. The resulting compound is then coupled with 4-aminophenyl nicotinamide to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide.
科学研究应用
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers.
属性
产品名称 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide |
|---|---|
分子式 |
C20H15N3OS |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3OS/c1-13-11-14(20-23-17-6-2-3-7-18(17)25-20)8-9-16(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24) |
InChI 键 |
SIAIWAIHVPHVNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4 |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)